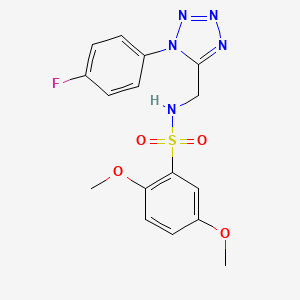

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide” is a chemical compound. It is a derivative of furan-2-carboxamide . Furan-2-carboxamides are known to have promising pharmacological properties .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, furan-2-carboxamides can be synthesized via a one-pot strategy . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Molecular Structure Analysis

The molecular structure of furan-2-carboxamides can be analyzed using single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The dihedral angle between furan and other rings in the molecule, as well as the crystal lattice parameters, can be determined .Chemical Reactions Analysis

Furan-2-carboxamides can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .Applications De Recherche Scientifique

Transformations Under Camps Cyclization Conditions

A study by Mochalov et al. (2016) explored the transformations of N-(2-acylaryl)benzamides and analogous compounds, including N-substituted furan-2-carboxamides, under Camps cyclization conditions. These transformations lead to various cyclic compounds with high yields, showcasing the versatility of N-substituted furan-2-carboxamides in organic synthesis (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Catalysis and Polymerization

Jain et al. (2015) introduced Li2CoMn3O8 as an efficient catalyst for the selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a potential platform chemical in the polymer industry. This study exemplifies the application of furan derivatives in catalysis and materials science (Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015).

DNA Binding Agents

Wolter et al. (2009) achieved the total synthesis of proximicin A-C and synthesized a new class of AT-selective DNA-binding agents derived from furan-based natural products. These agents combine features of proximicins with those of known DNA-binding natural products, demonstrating the application of furan derivatives in the development of new medicinal compounds (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).

Enzymatic Polymerization

Jiang et al. (2015) studied the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, showcasing a sustainable alternative to traditional polyphthalamides. This research highlights the use of furan derivatives in producing high-performance materials for commercial interest (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

Antibacterial Activities

Aktan, Gündüzalp, and Özmen (2017) characterized carboxamides and their metal complexes, including N,N′-bis(furan-2-carboxamido)-1,3-diaminopropanol, demonstrating antibacterial activities against E. coli. This study suggests the potential of furan-carboxamide derivatives in antibacterial applications (Aktan, Gündüzalp, & Özmen, 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKQTCWLOOYXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CO1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554701.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2554705.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)

![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)